Precision Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate: A Technical Guide
Precision Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate: A Technical Guide
Topic: Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163287-01-1) is a highly specialized fluorinated building block, critical in the development of next-generation kinase inhibitors and epigenetic modulators (e.g., PAD4 inhibitors).[1] Its structural motif—combining an electron-withdrawing nitro group, a lipophilic methyl group, and a bioisosteric fluorine atom—makes it a versatile scaffold for nucleophilic aromatic substitution (
This guide details a robust, scalable synthetic route based on the regioselective nitration of methyl 4-fluoro-2-methylbenzoate . Unlike generic nitration protocols, this methodology emphasizes thermodynamic control to maximize the C5-nitro isomer yield while suppressing the sterically hindered C3-isomer and dinitrated byproducts.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via Electrophilic Aromatic Substitution (EAS) on the esterified precursor. Direct nitration of the benzoic acid is possible but often leads to solubility issues and difficult workups. Nitration of the methyl ester provides a homogeneous reaction mixture and facilitates product isolation via crystallization.
Strategic Route
-
Precursor Selection: 4-Fluoro-2-methylbenzoic acid is converted to its methyl ester.
-
Key Transformation: Mixed-acid nitration (
). -
Regiocontrol:
-
C1 (Ester): Meta-director
Directs to C3, C5 . -
C2 (Methyl): Ortho/Para-director
Directs to C3, C5 (C1 blocked).[1] -
C4 (Fluoro): Ortho/Para-director
Directs to C3, C5 .
-
Figure 1: Retrosynthetic logic flow prioritizing steric control for regioselectivity.
Detailed Experimental Protocol
Phase 1: Esterification (Precursor Synthesis)
If Methyl 4-fluoro-2-methylbenzoate is not purchased directly.[1]
Reagents: 4-Fluoro-2-methylbenzoic acid (1.0 eq), Methanol (Solvent/Reagent),
-
Dissolve 4-fluoro-2-methylbenzoic acid (e.g., 50 g) in anhydrous Methanol (500 mL).
-
Add concentrated
(5 mL) dropwise. -
Reflux for 12 hours (monitor by TLC/HPLC for disappearance of acid).
-
Concentrate methanol in vacuo.
-
Dilute residue with EtOAc, wash with Sat.
(remove unreacted acid) and Brine. -
Dry (
) and concentrate to yield Methyl 4-fluoro-2-methylbenzoate as a clear oil/low-melting solid.[1]
Phase 2: Regioselective Nitration (Core Synthesis)[1]
Safety Warning: Nitration is highly exothermic. Run reactions behind a blast shield. Maintain strict temperature control to prevent thermal runaway.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][3][5] | Role |
| Methyl 4-fluoro-2-methylbenzoate | 168.16 | 1.0 | Substrate |
| 101.10 | 1.05 - 1.1 | Nitrating Agent | |
| Conc.[1] | 98.08 | Solvent | Catalyst/Solvent |
| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent |
Step-by-Step Methodology
-
Setup: Charge a 3-neck round-bottom flask with Conc.
(5-10 volumes relative to substrate).[1] Cool to 0°C using an ice/salt bath. -
Substrate Addition: Add Methyl 4-fluoro-2-methylbenzoate dropwise/portion-wise, maintaining internal temperature
. Stir until fully dissolved. -
Nitrating Agent Preparation: In a separate vessel, dissolve
(1.05 eq) in Conc. (3 volumes). Ensure complete dissolution to form the nitronium ion ( ).-
Alternative: Use Fuming
added dropwise directly to the sulfuric acid solution.
-
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30–60 minutes.
-
Critical Control Point: Do NOT allow temperature to exceed 5-10°C. Higher temperatures promote dinitration and hydrolysis of the ester.
-
-
Monitoring: Stir at 0-5°C for 2 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2). Look for the appearance of the less polar nitro product.
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid). Vigorous stirring is essential to prevent local overheating.
-
Workup:
-
Purification:
-
Concentrate in vacuo to obtain a pale yellow solid.
-
Recrystallization: If purity is <98%, recrystallize from Methanol/Water or Hexane/EtOAc .
-
Target Yield: 85-92%.
-
Process Validation & Characterization
Trustworthiness in synthesis relies on self-validating analytical data. The following signatures confirm the structure and regiochemistry.
NMR Interpretation (Regiochemistry Check)
The key to confirming the C5-nitro isomer over the C3-isomer is the coupling pattern of the aromatic protons.
-
Structure:
-
1H NMR (400 MHz,
):-
~8.6 ppm (d, 1H, H-6): This proton is highly deshielded by the ortho-nitro group and the ortho-ester group. It appears as a doublet due to long-range coupling with Fluorine (
Hz).[1] -
~7.0-7.2 ppm (d, 1H, H-3): This proton is shielded relative to H-6. It appears as a doublet with a large coupling constant (
Hz) due to being ortho to the Fluorine atom.[1] -
~3.9 ppm (s, 3H,
): Methyl ester singlet. -
~2.6 ppm (s, 3H,
): Aryl methyl singlet.
-
~8.6 ppm (d, 1H, H-6): This proton is highly deshielded by the ortho-nitro group and the ortho-ester group. It appears as a doublet due to long-range coupling with Fluorine (
Note: If the C3-nitro isomer were formed, the symmetry and coupling constants would differ significantly, and steric hindrance usually prevents this isomer from forming in significant quantities.
Quality Specifications
| Parameter | Specification | Method |
| Appearance | Pale yellow to off-white solid | Visual |
| Purity | HPLC (254 nm) | |
| Melting Point | 74 - 76 °C | Capillary Method |
| Identity | Conforms to Structure | 1H NMR, MS |
Reaction Workflow Diagram
Figure 2: Process flow for the nitration of methyl 4-fluoro-2-methylbenzoate.[1]
Applications & Downstream Chemistry
This intermediate is a high-value scaffold. The Fluorine atom at C4 is activated by the ortho-nitro and para-ester groups, making it highly susceptible to
-
Pathway to Indole-Pyrimidine Inhibitors: Displacement of the Fluorine with an aniline or amine side chain is a common step in synthesizing EGFR inhibitors (similar to the chemistry used for Osimertinib analogs).
-
Reduction: The nitro group can be reduced (
or ) to the aniline, enabling further functionalization at C5.
References
-
AstraZeneca AB.Preparation of Osimertinib or a salt thereof. WO Patent 2022132046A1.
chemistry for EGFR inhibitors). -
Evotec International GmbH. Bicyclic inhibitors of PAD4. WO Patent 2017100594A1. (Explicitly cites Methyl 4-fluoro-2-methyl-5-nitrobenzoate CAS 1163287-01-1 as a starting intermediate).[1][6]
-
BenchChem. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. (Provides general conditions for nitration of fluorinated benzoates).
-
Sigma-Aldrich. Methyl 4-fluoro-2-methyl-5-nitrobenzoate Product Sheet. (Confirms physical properties and CAS identity). [1]
Sources
- 1. hycell.tw [hycell.tw]
- 2. researchgate.net [researchgate.net]
- 3. KR20230011467A - Derivatives of Piperidinedione - Google Patents [patents.google.com]
- 4. 1163287-01-1 Methyl 4-fluoro-2-methyl-5-nitrobenzoate AKSci X2850 [aksci.com]
- 5. Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-fluoro-2-methyl-5-nitrobenzoate,1163287-01-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
